[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
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Overview
Description
[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group and an oxan-2-yl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and other biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of the pyrazole ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to [2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid but with a phenyl ring instead of the pyrazole ring.
2-Pyridylboronic acid: Contains a pyridine ring instead of the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxan-2-yl group provides additional steric and electronic effects. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O3/c11-9(12,13)6-5-7(10(16)17)15(14-6)8-3-1-2-4-18-8/h5,8,16-17H,1-4H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVABFYRULQMI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C2CCCCO2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=NN1[C@@H]2CCCCO2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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